4-(Bromomethyl)-3,5-dimethylisoxazole
Overview
Description
4-(Bromomethyl)-3,5-dimethylisoxazole is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromomethyl group at the 4-position and methyl groups at the 3- and 5-positions makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3,5-dimethylisoxazole typically involves the bromination of 3,5-dimethylisoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted isoxazole derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted isoxazoles with various functional groups depending on the nucleophile used.
- Oxidized derivatives such as carboxylic acids or ketones.
- Reduced derivatives like methyl-substituted isoxazoles.
Scientific Research Applications
4-(Bromomethyl)-3,5-dimethylisoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,5-dimethylisoxazole involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various molecular pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
4-(Chloromethyl)-3,5-dimethylisoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)-3,5-dimethylisoxazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
3,5-Dimethylisoxazole: The parent compound without any substituents at the 4-position.
Uniqueness: 4-(Bromomethyl)-3,5-dimethylisoxazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
4-(bromomethyl)-3,5-dimethyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWAOAIUESMDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510049 | |
Record name | 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53257-32-2 | |
Record name | 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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